molecular formula C23H26N4O3 B2608229 4-(4-acetylphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide CAS No. 891089-86-4

4-(4-acetylphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide

Cat. No.: B2608229
CAS No.: 891089-86-4
M. Wt: 406.486
InChI Key: VIQCAXFCASHWDL-UHFFFAOYSA-N
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Description

4-(4-acetylphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide (CAS 891089-86-4) is an organic compound with the molecular formula C23H26N4O3 and a molecular weight of 406.5 g/mol . This chemical features a complex structure that incorporates both pyrrolidinone and piperazine carboxamide moieties, a scaffold frequently investigated in medicinal chemistry for its potential to interact with central nervous system targets. Researchers are particularly interested in this compound and its structural analogs for their potential application in the development of novel analgesics . Compounds with this core structure have been studied as mechanism-based inhibitors of enzymes like Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane enzyme responsible for the hydrolysis of endogenous signaling lipids, such as anandamide, which are involved in pain perception, inflammation, and synaptic regulation . By inhibiting FAAH, these small molecules can elevate levels of these endogenous compounds, producing a broad-spectrum analgesic effect in preclinical models, including those for neuropathic pain and thermal hyperalgesia . This piperazine-carboxamide derivative is supplied for research purposes only. It is intended for use in biochemical research, pharmacological studies, and as a reference standard in analytical profiling. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-(4-acetylphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-17(28)18-7-9-20(10-8-18)25-11-13-26(14-12-25)23(30)24-19-15-22(29)27(16-19)21-5-3-2-4-6-21/h2-10,19H,11-16H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQCAXFCASHWDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3CC(=O)N(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-acetylphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. The starting materials often include 4-acetylphenyl, phenylpyrrolidinone, and piperazine. The reaction conditions may involve:

    Step 1: Acylation of 4-acetylphenyl with an appropriate acylating agent.

    Step 2: Formation of the pyrrolidinone ring through cyclization reactions.

    Step 3: Coupling of the pyrrolidinone derivative with piperazine under conditions such as reflux in an organic solvent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group in the pyrrolidinone ring to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, piperazine derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound may exhibit similar activities.

Medicine

In medicine, compounds with similar structures have been investigated for their potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

Industry

Industrially, such compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-acetylphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or blocking of receptor-ligand interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural Variations

The pharmacological and physicochemical properties of piperazine-carboxamide derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogues:

Compound Key Substituents Melting Point (°C) Biological Activity References
4-(4-Acetylphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide Acetylphenyl, 5-oxo-1-phenylpyrrolidin-3-yl Not reported Kinase modulation (inferred from structural analogues)
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Ethyl (piperazine), 4-chlorophenyl (carboxamide) Not reported Intermediate in organic synthesis
4-(4-Cyanophenyl)-N-(4-isopropylphenyl)piperazine-1-carboxamide Cyanophenyl (piperazine), isopropylphenyl (carboxamide) Not reported Pantothenate kinase modulation
N-(3,5-Dichlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A35) 3,5-Dichlorophenyl, quinazolinone-linked methyl group 207.5–209.5 Anticancer (in vitro)
4-(4-Acetylphenyl)-N-(4-isopropylphenyl)piperazine-1-carboxamide (Compound 44) Acetylphenyl, isopropylphenyl Not reported Kinase inhibition (LipE-guided optimization)

Key Observations :

  • Pyrrolidinone vs. Quinazolinone Moieties: The 5-oxo-pyrrolidin-3-yl group in the target compound distinguishes it from quinazolinone-containing analogues (e.g., A35).
  • Aromatic Substituents: Acetylphenyl groups (as in the target compound and Compound 44) improve lipophilic efficiency (LipE), a critical parameter in kinase inhibitor design . In contrast, chlorophenyl or cyanophenyl substituents (e.g., A35, ) modulate electronic properties and binding affinity.
Physicochemical Properties
  • Solubility and Lipophilicity: The acetylphenyl group increases lipophilicity compared to polar substituents like cyanophenyl or hydroxyethyl groups (e.g., ). This may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Thermal Stability: Melting points for analogues range from 189.5°C (A2, ) to 209.5°C (A35, ), suggesting that halogenated or rigid heterocyclic substituents (e.g., quinazolinone) enhance crystalline stability.
Spectroscopic Characterization
  • 1H NMR: Aromatic protons of the acetylphenyl group resonate at δ 7.86–7.95 ppm, while pyrrolidinone protons appear as distinct multiplets (δ 7.13–7.31 ppm) .
  • LC-MS : Exact mass calculated for C₂₃H₂₅N₃O₃: 391.19; observed [M+H]+: 392.2 .

Biological Activity

The compound 4-(4-acetylphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H19N3O3
  • Molecular Weight : 337.37 g/mol

The structure features a piperazine ring, an acetylphenyl group, and a pyrrolidinone moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the piperazine and pyrrolidinone rings suggests potential interactions with neurotransmitter systems and enzymatic pathways.

Antioxidant Activity

Research indicates that derivatives of similar structures exhibit significant antioxidant properties. For instance, a study on related compounds demonstrated their ability to scavenge free radicals effectively, thereby suggesting that this compound may possess comparable antioxidant capabilities .

Inhibition of Tyrosinase Activity

Tyrosinase (TYR) is an enzyme critical in melanin biosynthesis. Compounds similar to this compound have been evaluated for their inhibitory effects on TYR. The results indicated that certain derivatives could inhibit TYR activity effectively, with IC50 values in the low micromolar range . This suggests potential applications in treating hyperpigmentation disorders.

Cytotoxicity Studies

MTT assays have been employed to evaluate the cytotoxic effects of related compounds on various cell lines. Notably, compounds exhibiting low cytotoxicity at concentrations up to 10 µM were identified, indicating a favorable safety profile for further development .

Summary of Biological Activities

Activity Effect Reference
AntioxidantEffective scavenging of free radicals
Tyrosinase InhibitionIC50 values in low micromolar range
CytotoxicityLow cytotoxicity up to 10 µM

Case Study 1: Antioxidant Evaluation

In a study assessing the antioxidant properties of structurally related compounds, various derivatives were tested using the ABTS radical scavenging assay. The most potent compound displayed an EC50 value of 9.0 µM, indicating strong antioxidant activity comparable to established antioxidants .

Case Study 2: Tyrosinase Inhibition

Another study focused on the inhibitory effects of piperazine derivatives on TYR from Agaricus bisporus. The findings revealed that several compounds exhibited significant inhibition, with the best-performing derivative achieving an IC50 of 3.8 µM . This highlights the therapeutic potential of these compounds in managing conditions related to excessive melanin production.

Q & A

Q. What are the recommended synthetic strategies for constructing the piperazine-carboxamide core in this compound?

The synthesis typically involves multi-step condensation reactions. Key steps include:

  • Nucleophilic substitution : Reacting piperazine derivatives with activated carbonyl intermediates (e.g., chloroformates or carbamoyl chlorides) under anhydrous conditions .
  • Mannich base formation : Introducing the pyrrolidinone moiety via a three-component reaction using formaldehyde and secondary amines, as demonstrated in analogous piperazine derivatives .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures yield high-purity products (>95%) .

Q. Which spectroscopic techniques are critical for structural validation?

  • 1H/13C NMR : Confirm regiochemistry of the piperazine ring (δ 3.2–4.1 ppm for N-CH2 protons) and acetylphenyl substituents (δ 2.5 ppm for CH3CO) .
  • IR spectroscopy : Detect carboxamide C=O stretches (~1650 cm⁻¹) and pyrrolidinone lactam bands (~1700 cm⁻¹) .
  • X-ray crystallography : Resolve stereochemical ambiguities; interatomic distances (e.g., C=O bond length ~1.22 Å) validate electronic delocalization in the carboxamide group .

Q. How can researchers assess preliminary biological activity?

  • Enzyme inhibition assays : Screen against carbonic anhydrase isoforms (hCA I/II) using esterase activity measurements with 4-nitrophenyl acetate as a substrate .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations and comparison to reference drugs like cisplatin .

Advanced Research Questions

Q. How do structural modifications at the 4-acetylphenyl position affect target selectivity?

  • Electron-withdrawing groups (e.g., NO2, CF3) enhance binding to hydrophobic enzyme pockets (e.g., hCA II) but reduce solubility.
  • Methoxy substitutions improve metabolic stability but may decrease potency due to steric hindrance .
  • SAR studies : Compare inhibitory activity (Ki values) of derivatives using molecular docking (AutoDock Vina) to map interactions with catalytic zinc in hCA II .

Q. What computational approaches resolve contradictions in reported biological data?

  • Molecular dynamics simulations : Analyze ligand-protein stability (e.g., RMSD <2.0 Å over 100 ns trajectories) to identify false positives from aggregation artifacts .
  • QSAR modeling : Use CoMFA/CoMSIA to correlate substituent electronegativity (Hammett σ) with cytotoxicity trends, addressing discrepancies in IC50 values across studies .

Q. How can crystallographic data inform polymorph control during scale-up?

  • XRPD analysis : Identify dominant polymorphs (e.g., Form I vs. II) by comparing experimental patterns with Cambridge Structural Database entries .
  • Thermal studies : DSC/TGA profiles (melting endotherms ±5°C) guide solvent selection for recrystallization to avoid hydrate formation .

Methodological Guidance

Designing enzyme inhibition assays with reduced false positives:

  • Include detergent controls (e.g., 0.01% Triton X-100) to disrupt colloidal aggregators .
  • Validate hits with orthogonal assays (e.g., isothermal titration calorimetry for binding affinity) .

Optimizing reaction yields for piperazine-carboxamide coupling:

  • Use Hünig’s base (DIPEA) as a non-nucleophilic base in DMF at 0–5°C to minimize side reactions .
  • Monitor progress via LC-MS (ESI+) for intermediate carbamate formation (m/z [M+H]+ ~350–400) .

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